molecular formula C26H36N4O2 B1605859 N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide CAS No. 302900-97-6

N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide

Cat. No. B1605859
CAS RN: 302900-97-6
M. Wt: 436.6 g/mol
InChI Key: MDUDKPOIYPKKNF-UHFFFAOYSA-N
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Description

This compound, also known as N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide, has the molecular formula C26H36N4O2 . It is a complex organic compound with potential therapeutic applications .


Synthesis Analysis

The synthesis of this compound involves variations in the spacer and the aryl moiety, leading to N-alkylated 1-(2-methyoxyphenyl)piperazines with markedly improved affinity and selectivity .


Molecular Structure Analysis

The compound has a piperazine ring that adopts a chair conformation. The dihedral angle between the phenyl and pyridine rings is 39.9° . The conformations of the attachment of the anisole and N-ethyl-pyridin-2-amine groups to the piperazine ring are +anti-periplanar .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 436.6 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the available literature.

Scientific Research Applications

Quantitative PET Imaging Analysis

N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide, referenced in studies as a PET radioligand, offers significant applications in neuroimaging. It is primarily used for in vivo imaging of the 5-hydroxytryptamine(1A) (5-HT(1A)) receptor. A study by Gunn, Lammertsma, and Grasby (2000) assessed various modeling strategies for the quantitative analysis of this radioligand, focusing on its behavior in compartmental descriptions and its application in both plasma input and reference tissue approaches for specific binding estimates in normal volunteers Quantitative analysis of [carbonyl-(11)C]WAY-100635 PET studies.

Serotonin 1A Receptors Imaging

Further research on 18F-Mefway, a fluorinated analogue, compared to 18F-FCWAY, highlighted its prospects for quantifying 5-HT1A receptors in humans. Choi et al. (2015) detailed the synthesis and application of these compounds in PET imaging, underscoring their potential despite differences in uptake and defluorination resistance, which might influence their utility in clinical settings 18F-Mefway PET Imaging of Serotonin 1A Receptors in Humans: A Comparison with 18F-FCWAY.

Antagonistic Effects on Serotonin Neurons

The compound's role as a potent and selective 5-HT1A receptor antagonist was demonstrated in studies involving the guinea pig dorsal raphe nucleus. Craven, Grahame-Smith, and Newberry (1994) elucidated its inhibitory effects on 5-HT neuronal firing, highlighting its specificity and potential implications for research on serotonin-related mechanisms WAY-100635 and GR127935: effects on 5-hydroxytryptamine-containing neurones.

Pharmacological Profile and Potential Applications

The detailed pharmacological profile and potential therapeutic or diagnostic applications in oncology of derivatives of this compound, such as PB28, have been explored. Abate et al. (2011) investigated analogues with reduced lipophilicity for possible PET radiotracer applications, aiming to improve upon the original compound's properties Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity for potential use as positron emission tomography radiotracers.

Future Directions

The compound shows promise as a potential alpha1-adrenergic receptor antagonist . Future research could focus on further improving its affinity and selectivity, studying its pharmacokinetics, and exploring its potential therapeutic applications.

properties

IUPAC Name

N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl]-N-pyridin-2-ylcyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O2/c1-21(20-28-16-18-29(19-17-28)23-12-6-7-13-24(23)32-2)30(25-14-8-9-15-27-25)26(31)22-10-4-3-5-11-22/h6-9,12-15,21-22H,3-5,10-11,16-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUDKPOIYPKKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C2=CC=CC=C2OC)N(C3=CC=CC=N3)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346109
Record name N-{1-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

302900-97-6
Record name N-{1-[4-(2-Methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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